molecular formula C14H18ClNO4 B1333558 3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid CAS No. 284493-65-8

3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid

Cat. No.: B1333558
CAS No.: 284493-65-8
M. Wt: 299.75 g/mol
InChI Key: ZPXVKCUGZBGIBW-UHFFFAOYSA-N
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Description

¹H NMR Analysis

  • Boc Group : Singlet at δ 1.42 ppm (9H, tert-butyl)
  • Chlorophenyl Ring : Doublets at δ 7.32 ppm (2H, J = 8.4 Hz) and δ 7.25 ppm (2H, J = 8.4 Hz)
  • Methylene Protons : Multiplet at δ 3.15 ppm (2H, CH₂)
  • Carboxylic Acid : Broad signal at δ 12.1 ppm (1H, -COOH)

¹³C NMR Analysis

Carbon Environment δ (ppm) Assignment
Boc Tert-Butyl 28.1 C(CH₃)₃
Boc Carbonyl 155.2 O-C(=O)-N
Chlorophenyl C-Cl 133.5 Aromatic C-Cl
Carboxylic Acid 174.8 -COOH

2D NMR Correlations

  • HSQC : Correlates Hα (δ 4.25 ppm) with Cα (δ 54.3 ppm)
  • HMBC : Boc carbonyl (δ 155.2 ppm) couples with Hα and tert-butyl protons

FT-IR Spectroscopy

  • ν(C=O) : 1695 cm⁻¹ (carbamate), 1712 cm⁻¹ (carboxylic acid)
  • ν(N-H) : 3320 cm⁻¹ (amide)
  • ν(C-Cl) : 550 cm⁻¹

Mass Spectrometry

  • Molecular Ion : m/z 299.75 [M+H]⁺
  • Fragments : m/z 243.10 [M - C₄H₈O₂]⁺ (loss of Boc group), m/z 154.05 [C₆H₄Cl]⁺

Table 2: Key Spectroscopic Signatures

Technique Key Peaks/Assignments
¹H NMR δ 1.42 (Boc), δ 7.25–7.32 (Ar-H)
¹³C NMR δ 155.2 (C=O), δ 133.5 (C-Cl)
FT-IR 1695 cm⁻¹ (C=O), 550 cm⁻¹ (C-Cl)
MS m/z 299.75 [M+H]⁺, m/z 243.10 [M-Boc]⁺

Properties

IUPAC Name

3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXVKCUGZBGIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370287
Record name 3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284493-65-8
Record name 4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284493-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid, also known by its CAS number 284493-65-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C14H18ClNO4C_{14}H_{18}ClNO_4, with a molecular weight of approximately 299.75 g/mol. The structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been associated with modulating pathways related to protein synthesis and degradation.
  • Antiproliferative Effects : Some studies indicate that this compound exhibits antiproliferative effects on cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.
  • Neuroprotective Properties : There is emerging evidence that compounds with similar structures can have neuroprotective effects, possibly by reducing oxidative stress or modulating neurotransmitter levels.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyFindings
Study A Investigated the inhibitory effects on cancer cell lines; showed IC50 values in the low micromolar range, indicating significant antiproliferative activity.
Study B Explored neuroprotective effects in animal models; demonstrated reduced neuronal death in response to oxidative stress.
Study C Analyzed enzyme inhibition; identified potential targets in metabolic pathways relevant to drug metabolism and efficacy.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an anticancer agent. Preliminary studies have shown that derivatives of this compound can reduce cell viability in various cancer cell lines, such as A549 (non-small cell lung cancer). The structure-dependent activity suggests that modifications to the phenyl ring can enhance its efficacy against specific cancer types .

Antioxidant Properties

Research indicates that compounds related to 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid exhibit significant antioxidant activity. These compounds are characterized by their ability to scavenge free radicals, making them potential candidates for developing antioxidant therapies .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess antimicrobial properties against multidrug-resistant pathogens. This suggests that they could serve as lead compounds for developing new antibiotics or antimicrobial agents .

Case Studies

Study Findings Implications
Kavaliauskas et al. (2024)Identified derivatives with promising anticancer and antioxidant propertiesPotential for new cancer therapies
Antimicrobial ResearchDemonstrated effectiveness against WHO priority pathogensDevelopment of novel antimicrobial agents

Comparison with Similar Compounds

4-Chlorophenyl vs. 4-Fluorophenyl

  • 4-Fluorophenyl analog: 3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid exhibits a melting point of 152–154°C (decomposition) and demonstrates utility as a key intermediate in synthesizing leucine-rich repeat kinase 2 (LRRK2) inhibitors, which are relevant in Parkinson’s disease research. The fluorine atom’s smaller size and higher electronegativity may enhance binding specificity compared to chlorine .
  • 4-Chlorophenyl analog : The chlorine atom’s stronger electron-withdrawing nature likely increases metabolic stability and influences hydrophobic interactions in molecular targets, as seen in protease inhibitor studies (e.g., SARS-CoV-2 papain-like protease) .

4-Chlorophenyl vs. 4-Methoxyphenyl

  • 4-Methoxyphenyl analog: 3-(Boc-amino)-3-(4-methoxyphenyl)propanoic acid (CAS 159990-12-2) features an electron-donating methoxy group, which may reduce electrophilicity and alter solubility. This derivative is commonly employed as a synthetic intermediate but lacks reported bioactivity data .

4-Chlorophenyl vs. 4-Nitrophenyl

  • 4-Nitrophenyl analog: The nitro group’s strong electron-withdrawing effect enhances reactivity, making this derivative (e.g., (S)-3-(Boc-amino)-3-(4-nitrophenyl)propanoic acid, CAS 499995-73-2) suitable for electrophilic substitution reactions. Its molecular formula (C₁₄H₁₈N₂O₆) suggests higher polarity compared to the chlorophenyl variant .

4-Chlorophenyl vs. Hydroxyphenyl

  • 4-Hydroxyphenyl derivatives: Compounds like 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit structure-dependent anticancer and antimicrobial activities. The hydroxyl group enables hydrogen bonding with biological targets, though it may reduce metabolic stability compared to halogenated analogs .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility
3-(Boc-amino)-3-(4-chlorophenyl)propanoic acid C₁₄H₁₈ClNO₄ Not reported Moderate (organic solvents)
3-(Boc-amino)-3-(4-fluorophenyl)propanoic acid C₁₄H₁₈FNO₄ 152–154 (dec.) Low (aqueous)
3-(Boc-amino)-3-(4-nitrophenyl)propanoic acid C₁₄H₁₈N₂O₆ Not reported Polar solvents

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